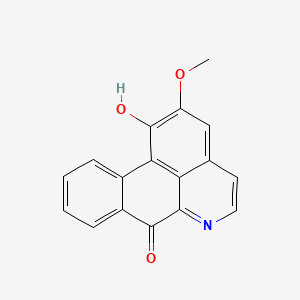
トラケロゲニン
概要
説明
トラケロゲニンは、自然界に存在するリグナンであり、ポリフェノール化合物の一種で、さまざまな植物種、特にキョウチクトウ属に存在します。 抗炎症作用、抗腫瘍作用、骨保護作用など、さまざまな薬理学的特性を持つことから、近年注目を集めています .
科学的研究の応用
Chemistry: Used as a precursor for the synthesis of other bioactive lignans.
Biology: Studied for its role in modulating cellular pathways and gene expression.
Medicine: Investigated for its anti-inflammatory, anti-tumor, and osteoprotective properties.
Industry: Potential applications in the development of pharmaceuticals and nutraceuticals.
作用機序
トラケロゲニンは、複数の機序を通じて作用を発揮します。
破骨細胞形成の阻害: トラケロゲニンは、Ras結合タンパク質1(Rap1)に結合し、その活性化を阻害することで、軟骨下骨の喪失を防ぎます.
軟骨細胞生存率の向上: ヒポキシア誘導因子1-アルファ(HIF1α)を上方制御し、解糖を促進し、軟骨細胞の生存率を高めます.
抗炎症作用と抗腫瘍作用: トラケロゲニンは、JAK/STAT経路など、さまざまなシグナル伝達経路を調節することで、抗炎症作用と抗腫瘍作用を発揮します.
6. 類似の化合物との比較
トラケロゲニンは、アルクチゲニンやマタイレシノールなどの他のリグナンと構造的および機能的に類似しています。 トラケロゲニンは、破骨細胞形成の阻害と軟骨細胞生存率の向上の両方を組み合わせた、変形性関節症治療における二重の作用機序を持つ点でユニークです .
類似の化合物:
アルクチゲニン: 抗炎症作用と抗腫瘍作用で知られています。
マタイレシノール: 抗酸化作用と抗癌作用を示します。
ノルトラケロゲニン: 同様の生物活性を持つ別のリグナン.
結論として、トラケロゲニンは、さまざまな科学的および産業的用途において大きな可能性を秘めた汎用性の高い化合物です。そのユニークな作用機序と多様な薬理学的特性により、さらなる研究開発のための有望な候補となっています。
Safety and Hazards
When handling Trachelogenin, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
生化学分析
Biochemical Properties
Trachelogenin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, trachelogenin has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These interactions help reduce the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects . Additionally, trachelogenin interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses.
Cellular Effects
Trachelogenin exerts various effects on different types of cells and cellular processes. In immune cells, trachelogenin has been shown to modulate the production of cytokines, reducing the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) . This modulation helps in attenuating inflammatory responses. In epithelial cells, trachelogenin enhances the integrity of the intestinal barrier, reducing allergen permeation and potentially alleviating conditions like food allergies and inflammatory bowel disease . Furthermore, trachelogenin influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall therapeutic effects.
Molecular Mechanism
The molecular mechanism of trachelogenin involves its interactions with various biomolecules. Trachelogenin binds to specific receptors on the cell surface, initiating a cascade of signaling events that modulate cellular responses. It inhibits the activity of enzymes such as COX and LOX, reducing the production of pro-inflammatory mediators . Additionally, trachelogenin influences gene expression by modulating transcription factors and signaling pathways, leading to changes in the expression of genes involved in inflammation and immune responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trachelogenin have been studied over different time periods Trachelogenin exhibits stability under various conditions, maintaining its bioactivity over timeIn vitro and in vivo studies have shown that trachelogenin can exert sustained anti-inflammatory and cytoprotective effects, making it a promising candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of trachelogenin vary with different dosages in animal models. At lower doses, trachelogenin exhibits anti-inflammatory and cytoprotective effects without significant toxicity. At higher doses, trachelogenin may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the therapeutic benefits of trachelogenin are maximized at optimal dosages, while higher doses may lead to detrimental effects.
Metabolic Pathways
Trachelogenin is involved in various metabolic pathways, interacting with enzymes and cofactors. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. These metabolic processes influence the bioavailability and pharmacokinetics of trachelogenin . Additionally, trachelogenin affects metabolic flux and metabolite levels, contributing to its overall biological activity.
Transport and Distribution
Trachelogenin is transported and distributed within cells and tissues through specific transporters and binding proteins. It can accumulate in certain tissues, such as the liver and intestines, where it exerts its therapeutic effects . The transport and distribution of trachelogenin are influenced by factors such as its lipophilicity and interactions with cellular transporters.
Subcellular Localization
Trachelogenin exhibits specific subcellular localization, which influences its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For instance, trachelogenin may localize to the endoplasmic reticulum or mitochondria, where it interacts with specific biomolecules and exerts its effects .
準備方法
合成経路と反応条件: トラケロゲニンは、いくつかの化学経路によって合成できます。一般的な方法の1つは、コニフェリルアルコール誘導体の酸化カップリングです。 このプロセスは、通常、酸化剤(酸化銀や過マンガン酸カリウムなど)を制御された条件下で使用して行われます .
工業的生産方法: トラケロゲニンの工業的生産は、多くの場合、植物源からの抽出、特にキョウチクトウ属のジャスミンから行われます。 抽出プロセスには、溶媒抽出とそれに続くクロマトグラフィー精製が含まれ、純粋な形で化合物を分離します .
化学反応の分析
反応の種類: トラケロゲニンは、次のようなさまざまな化学反応を起こします。
酸化: トラケロゲニンは、酸化されてキノン誘導体を形成することができます。
還元: 還元反応は、トラケロゲニンを対応するジヒドロ誘導体に変換することができます。
一般的な試薬と条件:
酸化剤: 酸化銀、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン化剤、求核剤.
主な生成物: これらの反応から生成される主な生成物には、キノン誘導体、ジヒドロ誘導体、およびさまざまな置換リグナンが含まれます .
4. 科学研究への応用
類似化合物との比較
Arctigenin: Known for its anti-inflammatory and anti-tumor properties.
Matairesinol: Exhibits antioxidant and anti-cancer activities.
Nortrachelogenin: Another lignan with similar biological activities.
特性
IUPAC Name |
(3S,4S)-4-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O7/c1-25-17-7-5-13(9-19(17)27-3)8-15-12-28-20(23)21(15,24)11-14-4-6-16(22)18(10-14)26-2/h4-7,9-10,15,22,24H,8,11-12H2,1-3H3/t15-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVZKLQNMNKWSB-BTYIYWSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)O)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@]2(CC3=CC(=C(C=C3)O)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187799 | |
| Record name | Trachelogenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34209-69-3 | |
| Record name | (-)-Trachelogenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34209-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trachelogenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034209693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trachelogenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRACHELOGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/379VHZ3K1I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


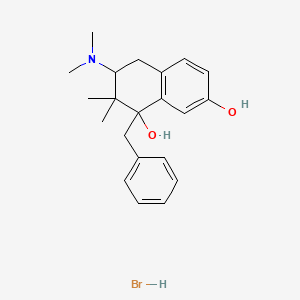
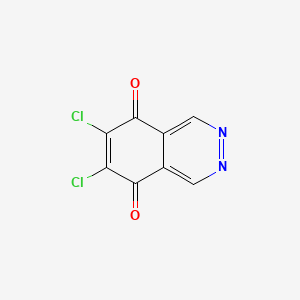
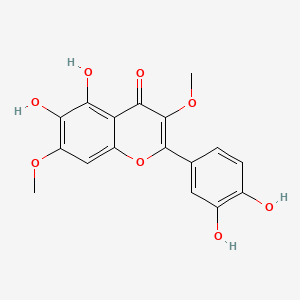

![2-[7-(Carboxymethoxy)-4-methyl-2-oxo-1-benzopyran-3-yl]acetic acid](/img/structure/B1215004.png)
![N-[(6-methylpyrimidin-4-yl)sulfanylmethyl]benzamide](/img/structure/B1215005.png)
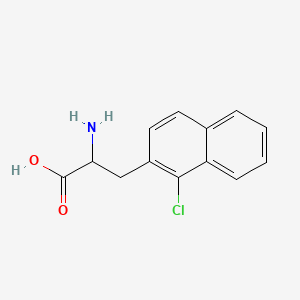
![N-(2-phenyl-3-imidazo[1,2-a]pyridinyl)carbamic acid methyl ester](/img/structure/B1215008.png)
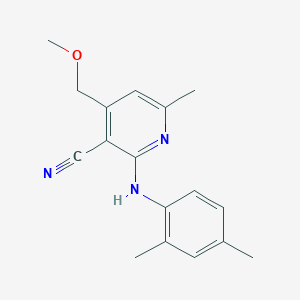
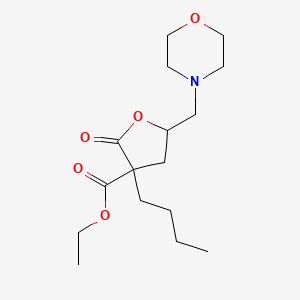
![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)butanamide](/img/structure/B1215013.png)
![1,12a-Dihydro-2,11-dithia-3a-aza-naphtho[2,3-f]azulene-4,12-dione](/img/structure/B1215016.png)

